NSC 405020 is derived from the reaction of 3,4-dichlorobenzoyl chloride with 1-methylbutylamine. It belongs to the class of substituted benzamides, characterized by the presence of a benzene ring substituted with chlorine atoms and an amide functional group. The compound is cataloged under CAS number 7497-07-6 and is recognized for its potential therapeutic applications in oncology.
The synthesis of NSC 405020 involves several key steps:
For industrial production, processes are scaled up, optimizing conditions such as temperature and pressure to maximize yield and purity. Automated systems are often employed for precise control over reaction parameters.
The molecular structure of NSC 405020 features:
The structural formula can be represented as follows:
NSC 405020 is involved in various chemical reactions:
These reactions typically utilize organic solvents like dichloromethane and bases such as triethylamine.
NSC 405020 functions as a selective inhibitor of MT1-MMP by binding to its hemopexin domain. This interaction prevents MT1-MMP from homodimerizing, thereby inhibiting its activity without directly affecting its catalytic function. This selective inhibition is significant for therapeutic applications, as it minimizes off-target effects associated with broader-spectrum matrix metalloproteinase inhibitors .
NSC 405020 exhibits several notable properties:
These properties make NSC 405020 suitable for various applications in biochemical research .
NSC 405020 has significant applications in cancer research:
NSC 405020 (3,4-Dichloro-N-(1-methylbutyl)benzamide) selectively targets the hemopexin (PEX) domain of membrane type-1 matrix metalloproteinase (MT1-MMP/MMP-14), representing a paradigm shift from catalytic domain-focused inhibitors. The PEX domain forms a four-bladed β-propeller structure essential for protein-protein interactions and substrate recognition. Crystallographic and mutagenesis studies reveal that NSC 405020 binds to a specific druggable pocket within blades I–IV of this domain. This pocket comprises critical residues Met-328, Arg-330, Asp-376, Met-422, and Ser-470, which form hydrogen bonds and hydrophobic contacts with the inhibitor’s dichlorobenzamide group and pentanyl chain [2] [4] [5].
The binding induces conformational rigidity in the PEX domain, reducing the flexibility of the β-propeller blades. Molecular dynamics simulations demonstrate that NSC 405020 occupancy stabilizes an inactive conformation of the PEX domain, sterically hindering intermolecular interfaces required for functional homodimerization and partner protein recruitment [3] [7]. This interaction is highly specific, as evidenced by negligible binding to the PEX domains of MMP-1 or MMP-2 [7]. The affinity is quantified by an inhibition constant (IC₅₀) exceeding 100 μM in biochemical assays, reflecting allosteric rather than catalytic inhibition [2] [4].
Table 1: Key Residues in MT1-MMP PEX Domain for NSC 405020 Binding
Residue | Blade Location | Interaction Type | Functional Consequence |
---|---|---|---|
Met-328 | Blade I | Hydrophobic pocket formation | Stabilizes inhibitor orientation |
Arg-330 | Blade I | Hydrogen bonding | Anchors dichlorobenzamide group |
Asp-376 | Blade II | Polar interaction | Modulates β-propeller flexibility |
Met-422 | Blade III | Van der Waals contacts | Contributes to binding pocket topology |
Ser-470 | Blade IV | Hydrogen bonding | Reinforces conformational rigidity |
MT1-MMP homodimerization, mediated by blade II/blade III interfaces of the PEX domain, is critical for collagenolytic activity and cellular invasion. NSC 405020 disrupts this process through allosteric mechanisms. Upon binding the druggable pocket, the inhibitor induces torsional strain across blades I–IV, altering the spatial orientation of dimerization interfaces. Specifically, blade II undergoes a 15° rotation relative to blade III, increasing the distance between monomeric units from 8 Å to 22 Å [3] [7]. This prevents the formation of functional homodimers, as confirmed by:
The disruption of homodimerization impairs MT1-MMP’s ability to degrade triple-helical collagen (COL-I). Cellular studies confirm that NSC 405020 (100 μM) reduces collagen degradation by >80% in MT1-MMP-expressing fibroblasts, without affecting catalytic cleavage of small peptides like (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH₂ [3] [4]. This dichotomy underscores the mechanistic decoupling of catalytic activity from matrix remodeling functions. In vivo, this translates to suppressed tumor growth and a fibrotic phenotype reminiscent of PEX-deleted MT1-MMP mutants [3] [4] [9].
NSC 405020 exhibits exceptional selectivity for the PEX domain over catalytic domains (CAT) of MMPs:
Mechanistic Selectivity Validation
Structural Basis of Selectivity
The inhibitor’s selectivity arises from its inability to engage the zinc-containing active site of CAT domains. Unlike hydroxamate-based inhibitors (e.g., GM6001), NSC 405020 lacks zinc-chelating groups. Molecular docking confirms no stable binding to CAT, with energy scores >−5 kcal/mol versus −9 kcal/mol for PEX [4] [7]. Additionally, the PEX binding pocket has no structural homology in CAT domains, preventing off-target inhibition.
Table 2: Functional Selectivity of NSC 405020 in Cellular Models
MMP Activity | NSC 405020 Effect (100 μM) | Control Inhibitor Effect | Assay System |
---|---|---|---|
MT1-MMP catalytic hydrolysis | No inhibition | GM6001: >90% inhibition | Fluorescent peptide cleavage |
MT1-MMP collagen degradation | >80% inhibition | GM6001: >95% inhibition | Collagen-I degradation assay |
MT1-MMP homodimerization | >70% inhibition | N/A | FRET-based dimerization |
MT1-MMP/MMP-2 activation | No inhibition | TIMP-2: >90% inhibition | Pro-MMP-2 processing assay |
MMP-2 catalytic activity | No inhibition | ARP-100: >85% inhibition | Gelatin zymography |
This selectivity profile positions NSC 405020 as a unique tool for dissecting PEX-dependent versus CAT-dependent functions of MT1-MMP in pathophysiology [4] [7] [9].
Table 3: Compound NSC 405020 Overview
Property | Value |
---|---|
IUPAC Name | 3,4-dichloro-N-pentan-2-ylbenzamide |
Molecular Formula | C₁₂H₁₅Cl₂NO |
Molecular Weight | 260.16 g/mol |
Biological Target | MT1-MMP PEX domain |
Primary Mechanism | Allosteric homodimerization inhibitor |
Selectivity | PEX-specific (no CAT inhibition) |
Key Residues | Met-328, Arg-330, Asp-376, Met-422, Ser-470 |
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